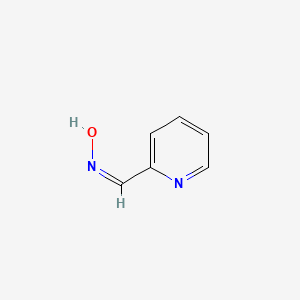

Pyridine-2-aldoxime

Description

Pyridine-2-aldoxime (C₆H₆N₂O; molecular weight: 122.12 g/mol) is an oxime derivative of pyridine-2-carbaldehyde, characterized by its hydroxylimino (-CH=N-OH) functional group at the 2-position of the pyridine ring . It is a pivotal compound in medicinal and synthetic chemistry, primarily recognized for its role as an antidote against organophosphate (OP) poisoning. This compound reactivates acetylcholinesterase (AChE) inhibited by OP agents by displacing phosphoryl groups through nucleophilic attack . Beyond its therapeutic applications, it serves as a ligand in Ullmann-type coupling reactions (e.g., copper-catalyzed synthesis of substituted phenols) and as a precursor for polymer conjugates in detoxification systems .

Properties

IUPAC Name |

(NZ)-N-(pyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJSAGADRTKCI-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922929 | |

| Record name | 2-(Nitrosomethylidene)-1,2-dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | syn-Pyridin-2-aldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2110-14-7, 1193-96-0, 873-69-8 | |

| Record name | Pyridine-2-aldoxime, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002110147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Nitrosomethylidene)-1,2-dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-2-Pyridinealdoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-ALDOXIME, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6R9FJW69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for synthesizing pyridine-2-aldoxime involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

Pyridine-2-aldoxime acts as a versatile ligand, forming stable complexes with transition metals:

-

Cobalt(III) Complexes :

-

Iron Complexes :

-

Forms colored complexes with Fe²⁺ and Fe³⁺ in aqueous solutions.

-

Used in analytical chemistry for iron detection and quantification.

-

Biochemical Reactivity

-

Acetylcholinesterase Reactivation :

-

Enzyme Inhibition :

-

Inhibits prolyl-4-hydroxylase, a key enzyme in collagen biosynthesis, with potential applications in antifibrotic therapies.

-

Substituent-Dependent Reactivity

Substituents on the pyridine ring significantly alter reaction outcomes:

-

Electron-Withdrawing Groups (e.g., Cl at position 4):

-

Electron-Donating Groups (e.g., COOC₂H₅ at position 5):

Comparative Reactivity with Analogues

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Pyridine-3-aldoxime | Aldoxime at position 3 | Lower metal affinity |

| Benzyl chloride | Non-heterocyclic analogue | Fails to form oximes under similar conditions |

Scientific Research Applications

Medical Applications

Antidote for Organophosphate Poisoning

Pyridine-2-aldoxime is widely recognized for its role in treating organophosphate poisoning, which can occur from exposure to pesticides or nerve agents. Organophosphates inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and resulting in cholinergic crisis. 2-PAM acts as a reactivator of AChE by cleaving the phosphoryl group from the enzyme, thereby restoring its activity.

Case Studies

- Clinical Efficacy : A study reported the successful use of PAM in five cases of alkylphosphate poisoning among farm workers exposed to parathion. The intravenous administration of PAM led to immediate relief from symptoms and demonstrated effective reactivation of cholinesterase enzymes .

- Comparison with Other Oximes : Research indicated that 2-PAM is effective against various organophosphorus compounds, including fenitrothion and methylparathion. The study highlighted that the reactivation rate is influenced by the specific organophosphate involved, with aging effects being more pronounced with certain alkyl groups .

Development of Decontamination Agents

Incorporation into Soaps

Recent studies have explored the incorporation of 2-PAM into soap formulations for enhanced decontamination against organophosphates. These soaps leverage the nucleophilic properties of 2-PAM to neutralize organophosphate residues effectively.

Synthesis and Characterization

The synthesis of solid soap containing 2-PAM has been documented, illustrating its physicochemical characteristics and efficacy in decontamination processes. The study demonstrated that soaps with added 2-PAM showed improved performance in degrading harmful substances compared to standard formulations .

Electrochemical Applications

Detection and Analysis

This compound has also been studied for its electrochemical properties, particularly in modified electrodes for analytical applications.

Electrochemical Behavior

A poly(p-toluene sulfonic acid) modified glassy carbon electrode (GCE) has been developed to enhance the detection sensitivity of this compound methiodide. This modified electrode exhibited significant improvements in oxidation peak current and selectivity for PAM detection, making it a valuable tool for monitoring drug levels in biological samples .

Research on Efficacy Against Nerve Agents

Comparative Studies

Research comparing the efficacy of 2-PAM against various nerve agents (e.g., sarin, soman) has shown that while it remains a potent antidote, newer compounds may offer improved protection under specific conditions. For example, studies indicated that PAM was less effective than other oximes like HI6 against certain nerve agents but still provided significant protection when used in combination therapies .

Summary Table of Applications

Mechanism of Action

Pyridine-2-aldoxime exerts its effects by reactivating acetylcholinesterase, an enzyme inhibited by organophosphate compounds. The compound binds to the enzyme’s active site, displacing the organophosphate and restoring the enzyme’s activity. This process helps in breaking down accumulated acetylcholine, thereby alleviating symptoms of poisoning .

Comparison with Similar Compounds

Research Developments

Supramolecular Detoxification Systems

A host-guest complex encapsulating PAM with cucurbit[7]uril (CB7) demonstrates synergistic inhibition of acetylcholine hyperstimulation, improving survival rates in OP-poisoned models .

Topical Gels

Poly-oxime gels, synthesized by conjugating this compound to chitosan, degrade OP agents on the skin before absorption, offering prophylactic protection for agricultural workers .

Biological Activity

Pyridine-2-aldoxime, particularly in its methiodide form (PAM), is a compound primarily studied for its biological activity as an antidote in organophosphate poisoning. This article delves into its mechanisms, efficacy, and clinical applications based on diverse research findings.

Overview of this compound

This compound is a chemical compound that serves as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphates. Organophosphates are a class of chemicals commonly used in pesticides and as nerve agents, which inhibit AChE, leading to the accumulation of acetylcholine and subsequent cholinergic crisis.

This compound functions by binding to the phosphorylated enzyme AChE, facilitating the release of the phosphate group and restoring enzyme activity. The effectiveness of this compound varies depending on the type of organophosphate involved.

Key Findings:

- Reactivation Rates : In studies involving mice, concentrations of PAM ranging from to achieved over 50% reactivation of certain phosphorylated AChEs within one hour .

- In Vivo Efficacy : A dose of administered intraperitoneally showed significant reactivation (10-24%) within 30 minutes post-administration against certain organophosphates like TEPP and E600 .

Clinical Applications

PAM has been utilized in clinical settings for treating organophosphate poisoning, particularly in agricultural workers exposed to pesticides.

Case Studies:

- Acute Organophosphate Poisoning : A study reported five cases where intravenous PAM was administered to farm workers who had been exposed to parathion. The treatment led to rapid alleviation of symptoms and significant reactivation of cholinesterase activity .

- Comparison with Atropine : In cases where both PAM and atropine were administered, PAM provided additional relief from symptoms like muscular fasciculation that atropine alone could not alleviate .

Efficacy and Controversies

Despite its established role as an antidote, recent meta-analyses have raised questions about the overall efficacy of PAM when combined with atropine compared to atropine alone. One systematic review indicated no significant difference in mortality rates between patients treated with atropine alone versus those receiving PAM alongside atropine .

Summary of Meta-Analysis Findings:

- Mortality Rates : The pooled relative risk for death was found to be , indicating no substantial benefit from adding PAM .

- Intermediate Syndrome : The incidence of intermediate syndrome was higher in the PAM group, suggesting potential adverse effects when used in conjunction with atropine .

Comparative Effectiveness Against Nerve Agents

Research comparing PAM with other oximes like HI6 has shown variable effectiveness against different nerve agents (sarin, soman). In some studies, PAM was less effective than newer oximes against certain agents but still demonstrated significant protective effects in other contexts .

Data Table: Comparative Efficacy of this compound

| Compound | Organophosphate | Reactivation Rate (%) | Dosage (mg/kg) | Notes |

|---|---|---|---|---|

| This compound (PAM) | TEPP | 10 - 24 | 25 | Effective when administered pre-exposure |

| Atropine | TEPP | N/A | Variable | Standard treatment for symptoms |

| HI6 | Sarin | Higher than PAM | Variable | More effective against certain nerve agents |

Q & A

Q. What are the key considerations for synthesizing and purifying Pyridine-2-aldoxime to ensure stability?

this compound is sensitive to alkaline conditions, with degradation observed in aqueous alkaline solutions . Purification should avoid prolonged exposure to high pH. Recrystallization from water or ethanol is recommended, as the compound exhibits moderate solubility (48 mg/mL in water at 25°C) and a melting point of 110–112°C . Storage in anhydrous, cool environments minimizes decomposition.

Q. How does temperature affect the acid-base dissociation (pKa) of this compound?

The pKa of this compound exhibits a minimum near 56°C due to thermodynamic parameters (ΔH° and ΔS° changes). Below this temperature, the dissociation is enthalpy-driven, while entropy dominates above it. Researchers must account for this temperature dependency when designing experiments involving pH-sensitive reactions .

Q. What analytical methods are effective for quantifying this compound in complex mixtures?

Chaotropic chromatography using additives like NaPF₆ (30 mM) in the mobile phase enhances separation efficiency. This compound can serve as an internal standard in HPLC, with retention times inversely correlated to chaotrope concentration . UV-Vis or electrochemical detection (e.g., cyclic voltammetry at −1.14 V vs. Ag/AgCl) is suitable for redox-active studies .

Advanced Research Questions

Q. How does this compound facilitate ortho C–H bond activation in Ir(III) complexes?

In Ir(III)-7,8-benzoquinoline complexes, this compound acts as an ancillary ligand, lowering the activation energy for ortho C–H bond cleavage below 100°C. DFT calculations show its LUMO distribution enhances reducibility, stabilizing metal-centered redox transitions (e.g., IrIII–IrIV at 1.59 V) and promoting ligand-assisted catalysis .

Q. What contradictions exist in the thermodynamic data for this compound’s dissociation, and how can they be resolved?

While the first dissociation (pK₁) shows a minimum at 56°C, the second dissociation (pK₂) exhibits a predicted maximum outside experimental ranges. This discrepancy arises from opposing signs of the entropy term (ΔS°) for each step. Researchers should validate data using temperature-controlled potentiometry and compare results with computational models (e.g., COSMO-RS) .

Q. What role does this compound play in reactivating organophosphate-inhibited enzymes?

this compound methiodide (PAM) reactivates acetylcholinesterase by nucleophilically attacking phosphorylated serine residues. Its efficacy depends on steric compatibility with the enzyme’s active site and the aging rate of the inhibitor. Kinetic studies show PAM’s second-order reactivation rate (kr ≈ 10³ M⁻¹min⁻¹) for sarin-inhibited enzymes, but poor performance against aged adducts .

Q. How can this compound be integrated into polymer-based sensors for organophosphate detection?

Copolymerization with 10,12-pentacosadiynoic acid (PCDA) creates polydiacetylene vesicles that undergo colorimetric transitions upon binding malathion. The oxime group’s affinity for organophosphates enhances selectivity, with detection limits as low as 1 µM. Optimizing monomer ratios and photopolymerization conditions (e.g., UV wavelength, solvent polarity) improves sensor stability .

Methodological Guidelines

- Handling Electrochemical Data Contradictions : When redox potentials vary between free and coordinated this compound (e.g., −1.14 V vs. −1.41 V in Ir complexes), confirm assignments using complementary techniques like spectroelectrochemistry or EPR .

- Sensor Fabrication : Use Langmuir-Blodgett techniques for monolayer deposition of this compound-PCDA polymers to ensure uniform surface coverage .

- Enzyme Reactivation Assays : Pre-incubate inhibited butyrylcholinesterase with 2-PAM (1–10 mM) in pH 7.4 buffer at 37°C, and monitor activity via Ellman’s method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.